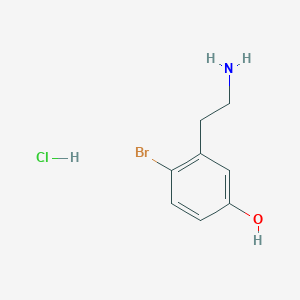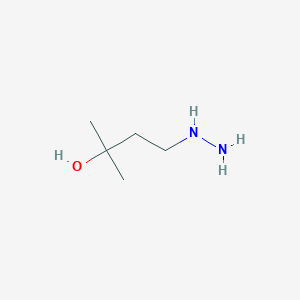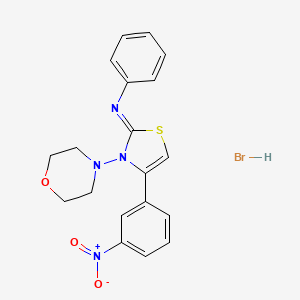
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, also known as TDBFMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool.
Wirkmechanismus
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate acts as a fluorescent probe by binding to specific sites on GPCRs. When Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate binds to these sites, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding of ligands to GPCRs in real-time.
Biochemical and Physiological Effects
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate itself does not have any known biochemical or physiological effects. However, its use as a fluorescent probe has allowed researchers to study the biochemical and physiological effects of ligand binding to GPCRs. This information can be used to develop new drugs that target GPCRs and to better understand the physiological processes that they regulate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate as a fluorescent probe is its high sensitivity and specificity for GPCRs. This allows researchers to study the binding of ligands to GPCRs in real-time with high accuracy. However, one of the limitations of using Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is its relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate. One area of interest is the development of new fluorescent probes that are more stable and have longer half-lives. Another area of interest is the use of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate to study the binding of ligands to other types of receptors, such as ion channels and transporters. Finally, Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate may also be used to study the role of GPCRs in disease states, such as cancer and neurological disorders.
Synthesemethoden
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate can be synthesized through a multi-step process that involves the reaction of tert-butyl 2-bromoacetate with 2,5-difluoroaniline, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate in its pure form.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has shown potential as a pharmacological tool in scientific research. It has been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has also been used to study the activation of the β2-adrenergic receptor, a GPCR that plays a key role in the regulation of heart rate and blood pressure.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-7-8(14)5-6-10(9)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHNBJNSUKNEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC(=C1)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2760093.png)



![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760101.png)






